3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
“3-(2,5-Dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C21H17FN2OS . It belongs to the class of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine .
Synthesis Analysis
Thienopyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides, which are used as versatile synthons . The synthesis involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[3,2-d]pyrimidin-4(3H)-one core, with a 2,5-dimethylbenzyl group at the 3-position and a 3-fluorophenyl group at the 7-position .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies and Synthetic Routes
Research has demonstrated the utility of NMR techniques in the study of bicyclic thiophene derivatives, highlighting methods for observing through-space H–F spin coupling, which could be relevant for the detailed structural analysis of compounds like 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Hirohashi, Inaba, & Yamamoto, 1976). Additionally, advancements in green chemistry have been applied to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, presenting catalytic four-component reactions that offer step economy and reduced environmental impact (Shi et al., 2018).
Pharmacological Potential
Several studies have synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones to investigate their analgesic, anti-inflammatory, and antimicrobial properties. For example, a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones showed significant analgesic and anti-inflammatory activities, suggesting the potential for developing new therapeutic agents from this class of compounds (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). Furthermore, novel fluorine-containing derivatives have been synthesized, exhibiting inhibition activities against certain fungi, indicating their potential as fungicidal agents (Ren, Cui, He, & Gu, 2007).
Antibacterial and Antifungal Activities
Research on new 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives has demonstrated promising antibacterial and antifungal activities, especially against strains of Gram-positive and Gram-negative bacteria and yeast-like fungi. This highlights the potential of thieno[2,3-d]pyrimidin-4(3H)-ones as bases for developing new antimicrobial agents (Kahveci et al., 2020).
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS/c1-13-6-7-14(2)16(8-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-4-3-5-17(22)9-15/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNMGIDUYPSKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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